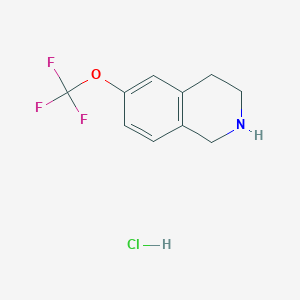
6-(Trifluoromethoxy)-1,2,3,4-tetrahydroisoquinoline hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-(Trifluoromethoxy)-1,2,3,4-tetrahydroisoquinoline hydrochloride is an organic compound with significant interest in various scientific fields. This compound is characterized by the presence of a trifluoromethoxy group attached to a tetrahydroisoquinoline core, making it a valuable molecule in organic synthesis, medicinal chemistry, and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Trifluoromethoxy)-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Formation of the Isoquinoline Core: The synthesis begins with the formation of the isoquinoline core through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Trifluoromethoxy Group: The trifluoromethoxy group is introduced via nucleophilic substitution reactions, often using trifluoromethoxybenzene as a starting material.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust purification techniques to ensure high yield and purity.
化学反应分析
Reaction Conditions and Data
Structural Considerations
-
Trifluoromethoxy Group : The OCF₃ substituent is electron-withdrawing, which may influence reactivity in subsequent reactions (e.g., directing electrophilic substitution).
-
Hydrochloride Salt Formation : Likely achieved by protonation of the tetrahydroisoquinoline nitrogen with HCl .
Research Findings and Challenges
-
Synthetic Flexibility : Tetrahydroisoquinolines are versatile scaffolds, with substitution patterns (e.g., methoxy, trifluoromethoxy) tunable via pre-cyclization amine or acylating agent selection .
-
Regioselectivity : Synthesis of substituted derivatives often requires careful control of reaction conditions to achieve desired regioselectivity (e.g., directing groups in nucleophilic aromatic substitution).
-
Analytical Data : LC-MS is commonly used to characterize tetrahydroisoquinoline derivatives (e.g., retention times and molecular ion peaks) .
科学研究应用
Pharmaceutical Applications
Drug Development
This compound serves as a crucial intermediate in synthesizing pharmaceuticals, particularly those targeting neurological disorders. The trifluoromethoxy group enhances the compound's pharmacological properties, making it suitable for developing drugs that modulate neurotransmitter systems.
Case Study: Neurotransmitter Modulation
Research has shown that derivatives of tetrahydroisoquinolines exhibit significant activity at dopamine receptors. For instance, a study highlighted that specific derivatives could act as biased agonists at D2 dopamine receptors, which may have implications for treating conditions like schizophrenia and Parkinson's disease .
Neuroscience Research
Mechanisms of Action
this compound is utilized in studies exploring neurotransmitter mechanisms. Its ability to influence neurotransmitter pathways aids researchers in understanding brain function and the potential development of treatments for mental health conditions.
Table: Neuropharmacological Effects
| Compound | Target Receptor | Effect | Reference |
|---|---|---|---|
| THIQ16 | D2 Dopamine | Biased Agonism | |
| I23 | Antimicrobial | EC50 14 μM against Pythium recalcitrans |
Analytical Chemistry
Detection and Quantification
In analytical chemistry, this compound is employed to detect and quantify isoquinoline derivatives. Its structural characteristics allow for enhanced accuracy in chemical analyses, making it a valuable tool in laboratories.
Methodology
Techniques such as high-performance liquid chromatography (HPLC) have been utilized to analyze the presence of this compound in various samples. The specificity provided by the trifluoromethoxy group aids in distinguishing it from other similar compounds.
Biochemical Studies
Enzyme Interactions
The compound plays a role in investigating enzyme interactions, contributing to the development of enzyme inhibitors. This application is particularly relevant in therapeutic contexts where modulation of enzyme activity is desired.
Example: Enzyme Inhibition Studies
Research has demonstrated the potential of tetrahydroisoquinoline derivatives to inhibit specific enzymes involved in metabolic pathways associated with diseases like cancer and diabetes .
Material Science
Novel Materials Development
Researchers are exploring the potential of this compound in creating novel materials with specific electronic properties. This application could lead to advancements in electronic devices and materials engineering.
作用机制
The mechanism of action of 6-(Trifluoromethoxy)-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The trifluoromethoxy group can enhance the compound’s binding affinity and specificity, leading to more potent biological effects. The exact pathways involved depend on the specific application and target.
相似化合物的比较
Similar Compounds
- 6-(Trifluoromethoxy)quinoxaline hydrochloride
- 6-(Trifluoromethoxy)quinoline hydrochloride
- 6-(Trifluoromethoxy)isoquinoline hydrochloride
Uniqueness
Compared to similar compounds, 6-(Trifluoromethoxy)-1,2,3,4-tetrahydroisoquinoline hydrochloride is unique due to its tetrahydroisoquinoline core, which provides distinct chemical and biological properties
属性
IUPAC Name |
6-(trifluoromethoxy)-1,2,3,4-tetrahydroisoquinoline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO.ClH/c11-10(12,13)15-9-2-1-8-6-14-4-3-7(8)5-9;/h1-2,5,14H,3-4,6H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBWCHBSGCYRZMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C=C(C=C2)OC(F)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













